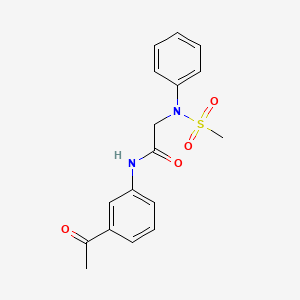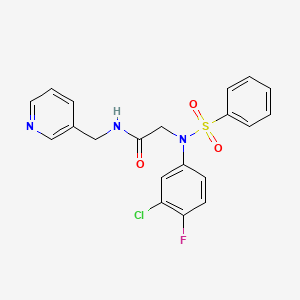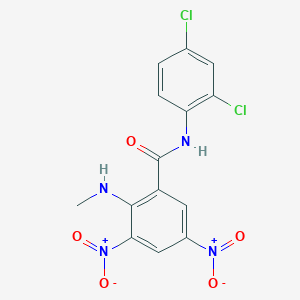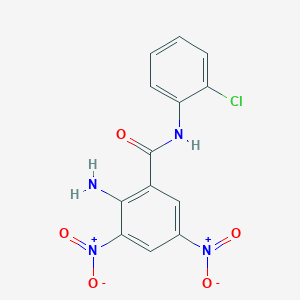![molecular formula C20H21N3O3 B12475939 5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12475939.png)
5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features a pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” can be approached through multi-step organic synthesis. A possible route involves:
Formation of the Pyrrole Ring: Starting with a substituted benzaldehyde and an amine, the pyrrole ring can be synthesized via a Paal-Knorr reaction.
Substitution on the Pyrimidine Ring: The pyrimidine core can be synthesized through a Biginelli reaction involving urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The final step involves coupling the pyrrole and pyrimidine derivatives through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, particularly in the treatment of cancer or infectious diseases.
Industry
In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or nanomaterials, with unique properties.
Mechanism of Action
The mechanism by which “5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-{[1-(2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The unique combination of substituents on the pyrrole and pyrimidine rings in “5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” imparts distinct electronic and steric properties, which may enhance its activity or selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-[[1-(2-ethyl-6-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H21N3O3/c1-5-14-8-6-7-11(2)17(14)23-12(3)9-15(13(23)4)10-16-18(24)21-20(26)22-19(16)25/h6-10H,5H2,1-4H3,(H2,21,22,24,25,26) |
InChI Key |
XNUFDVBQUQJMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12475856.png)

![1-(4-Methylpiperazin-1-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B12475868.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475875.png)
![3-[({4-[(E)-(2-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12475883.png)
![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12475902.png)

![2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole](/img/structure/B12475907.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12475911.png)

![N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12475924.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12475932.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B12475933.png)

